Potent and Specific Inhibition of T3SS in EPEC vs. Broad-Spectrum Protein Synthesis Inhibitor
Aurodox demonstrates potent, specific inhibition of the Type III Secretion System (T3SS) in Enteropathogenic Escherichia coli (EPEC), a property that is mechanistically distinct from its EF-Tu-mediated antibacterial activity. This is evidenced by its low IC50 for T3SS-mediated hemolysis. In contrast, a close structural derivative was synthesized that retained equivalent T3SS inhibitory activity but completely lacked antibacterial activity (a 69-fold selectivity window), proving the two activities are mediated by distinct structural motifs and targets [1]. This dual, separable functionality is not a defined feature for other elfamycins like kirromycin or factumycin, which are primarily characterized as EF-Tu inhibitors.
| Evidence Dimension | T3SS-mediated hemolysis inhibition in EPEC |
|---|---|
| Target Compound Data | IC50 = 1.5 µg/mL |
| Comparator Or Baseline | Aurodox derivative (Compound 9a): equivalent T3SS inhibition, but 69-fold reduced antibacterial activity (MIC > 64 µg/mL vs. Aurodox MIC = 0.5 µg/mL for antibacterial activity) |
| Quantified Difference | T3SS inhibition is independent of antibacterial activity. The derivative shows a 69-fold selectivity index for T3SS inhibition over bacterial growth inhibition. |
| Conditions | EPEC T3SS-mediated hemolysis assay; antibacterial MIC against EPEC |
Why This Matters
This evidence proves Aurodox's T3SS inhibition is a specific, quantifiable, and tunable property, which is essential for researchers developing anti-virulence therapies where bacterial growth inhibition is undesirable.
- [1] Kimishima, A., et al. (2022). Insights into the structure-activity relationship of a type III secretion system inhibitor, aurodox. Bioorganic & Medicinal Chemistry Letters, 69, 128779. View Source
